molecular formula C9H11NO2 B3144899 6-Amino-2,3-dimethylbenzoic acid CAS No. 5628-48-8

6-Amino-2,3-dimethylbenzoic acid

Cat. No.: B3144899
CAS No.: 5628-48-8
M. Wt: 165.19 g/mol
InChI Key: HUCXUPINLVNJFI-UHFFFAOYSA-N
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Description

6-Amino-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₁NO₂. It is a derivative of benzoic acid, characterized by the presence of amino and methyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-2,3-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2,3-dimethylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Amino-2,3-dimethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dimethylbenzoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2,3-dimethylbenzoic acid is unique due to the presence of both amino and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

6-amino-2,3-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCXUPINLVNJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4,5-dimethyl-1H-indole-2,3-dione (9.8 g, 0.056 mmol) and sodium hydroxide (8.1 g, 0.2 mol) in water (80 ml) was heated to 85° C., and then 10% aqueous hydrogen peroxide (43 ml) was slowly added. The obtained solution was stirred at 85° C. for 2 hours and then cooled to room temperature and filtered. Sulfuric acid was used for acidification of the filtrate to obtain 6-amino-2,3-dimethylbenzoic acid as crystals.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

An aqueous solution (80 ml) containing 4,5-dimethyl-1H-indole-2,3-dione (9.8 g, 0.056 mmol) and sodium hydroxide (8.1 g, 0.2 mol) was heated to 85° C., and then 10% aqueous hydrogen peroxide (43 ml) was slowly added. The obtained solution was stirred at 85° C. for 2 hours, cooled to room temperature, and filtered. The filtrate was adjusted to pH 1 using sulfuric acid, to obtain 6-amino-2,3-dimethylbenzoic acid as crystals.
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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